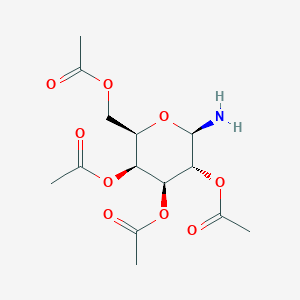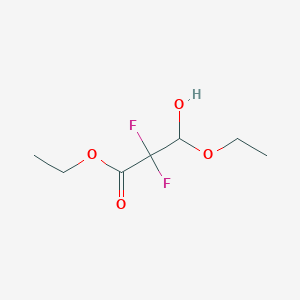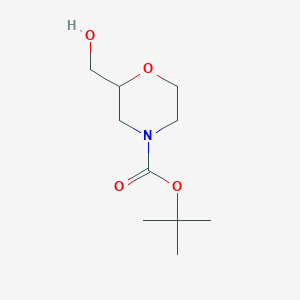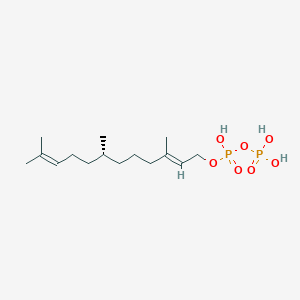
6,7-Dihydrofarnesyl pyrophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydrofarnesyl pyrophosphate (DHFP) is a key intermediate in the biosynthesis of isoprenoids, which are essential for a wide range of biological processes. DHFP is synthesized in the mevalonate pathway, which is a metabolic pathway that produces isoprenoids in all organisms. DHFP is an important molecule in the isoprenoid biosynthesis pathway, and its synthesis and function have been extensively studied in recent years.
Mécanisme D'action
6,7-Dihydrofarnesyl pyrophosphate is a key intermediate in the biosynthesis of isoprenoids, which are essential for a wide range of biological processes. 6,7-Dihydrofarnesyl pyrophosphate is synthesized in the mevalonate pathway, which is a metabolic pathway that produces isoprenoids in all organisms. 6,7-Dihydrofarnesyl pyrophosphate is an important molecule in the isoprenoid biosynthesis pathway, and its synthesis and function have been extensively studied in recent years.
Effets Biochimiques Et Physiologiques
6,7-Dihydrofarnesyl pyrophosphate is an important molecule in the isoprenoid biosynthesis pathway, and its synthesis and function have been extensively studied in recent years. 6,7-Dihydrofarnesyl pyrophosphate is involved in the synthesis of many important molecules, including cholesterol, steroid hormones, and vitamin E. 6,7-Dihydrofarnesyl pyrophosphate has also been studied for its potential use in the development of new drugs and therapies.
Avantages Et Limitations Des Expériences En Laboratoire
6,7-Dihydrofarnesyl pyrophosphate has been extensively studied for its role in the biosynthesis of isoprenoids, which are essential for a wide range of biological processes. 6,7-Dihydrofarnesyl pyrophosphate has also been studied for its potential use in the development of new drugs and therapies. However, the use of 6,7-Dihydrofarnesyl pyrophosphate in lab experiments has some limitations, including the difficulty of synthesizing 6,7-Dihydrofarnesyl pyrophosphate in large quantities and the potential toxicity of 6,7-Dihydrofarnesyl pyrophosphate to cells and organisms.
Orientations Futures
There are many potential future directions for research on 6,7-Dihydrofarnesyl pyrophosphate. One area of research is the development of new drugs and therapies that target the isoprenoid biosynthesis pathway. 6,7-Dihydrofarnesyl pyrophosphate may also be useful in the development of new biomaterials and in the production of biofuels. Additionally, research on 6,7-Dihydrofarnesyl pyrophosphate may lead to a better understanding of the role of isoprenoids in biological processes and the development of new treatments for diseases associated with isoprenoid metabolism.
Méthodes De Synthèse
6,7-Dihydrofarnesyl pyrophosphate is synthesized by the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) in the presence of the enzyme farnesyl pyrophosphate synthase (FPPS). This reaction produces geranyl pyrophosphate (GPP), which is then converted to 6,7-Dihydrofarnesyl pyrophosphate by the action of the enzyme geranylgeranyl pyrophosphate synthase (GGPPS).
Applications De Recherche Scientifique
6,7-Dihydrofarnesyl pyrophosphate has been extensively studied for its role in the biosynthesis of isoprenoids, which are essential for a wide range of biological processes. Isoprenoids are involved in the synthesis of many important molecules, including cholesterol, steroid hormones, and vitamin E. 6,7-Dihydrofarnesyl pyrophosphate has also been studied for its potential use in the development of new drugs and therapies.
Propriétés
Numéro CAS |
127231-62-3 |
|---|---|
Nom du produit |
6,7-Dihydrofarnesyl pyrophosphate |
Formule moléculaire |
C15H30O7P2 |
Poids moléculaire |
384.34 g/mol |
Nom IUPAC |
phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate |
InChI |
InChI=1S/C15H30O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,11,14H,5-6,8-10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b15-11+/t14-/m0/s1 |
Clé InChI |
DJYAAXRYOPSPFW-AYYGCFCKSA-N |
SMILES isomérique |
C[C@H](CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)CCC=C(C)C |
SMILES |
CC(CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)CCC=C(C)C |
SMILES canonique |
CC(CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)CCC=C(C)C |
Synonymes |
6,7-dihydrofarnesyl pyrophosphate 6,7-dihydrofarnesyl pyrophosphate, ((7S)-trans) isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




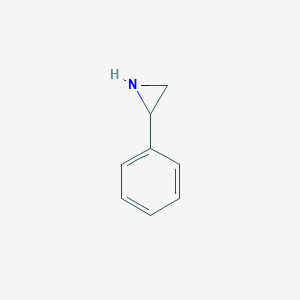
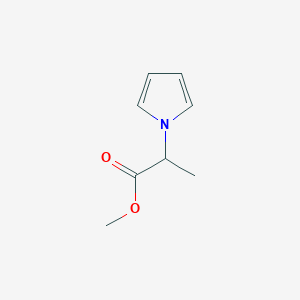
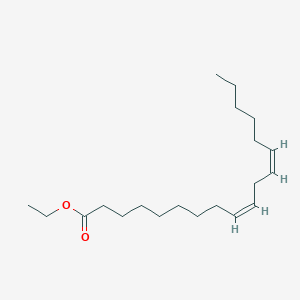
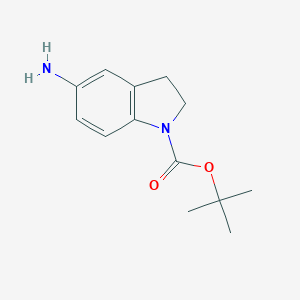
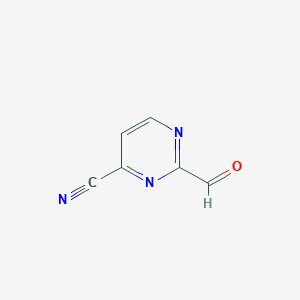
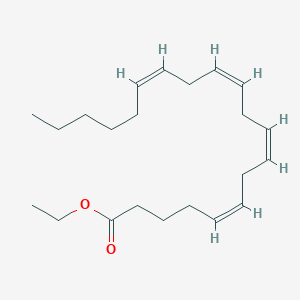
![1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene](/img/structure/B142180.png)
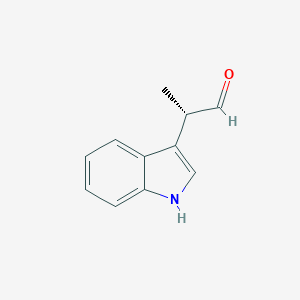
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B142186.png)
